molecular formula C8H6Cl2O2 B055147 1-(3,4-Dichlorophenyl)-2-hydroxyethanone CAS No. 113337-38-5

1-(3,4-Dichlorophenyl)-2-hydroxyethanone

Cat. No.: B055147
CAS No.: 113337-38-5
M. Wt: 205.03 g/mol
InChI Key: VEQBTDISCZJNID-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone is an organic compound characterized by the presence of a dichlorophenyl group attached to a hydroxy ethanone moiety. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds interact with specific enzymes in the parasites, inhibiting their growth and survival .

Mode of Action

Related compounds like dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea) are known to inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii, disallowing the electron flow from photosystem ii to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the ability of the organism to convert light energy into chemical energy .

Biochemical Pathways

Related compounds have been shown to affect the photosynthetic electron transport chain in photosynthesis . They also seem to have an impact on the production of reactive oxygen species (ROS), which are produced by cells during their routine metabolic pathways .

Pharmacokinetics

Related compounds like sertraline, designated as (1s,4s)-n-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, have been studied extensively .

Result of Action

Related compounds have been shown to exhibit antioxidant activity, scavenging reactive oxygen species (ros) directly . They also seem to have a protective effect against oxidative damage in cells .

Action Environment

It’s worth noting that the degradation of related compounds like propanil (an anilide herbicide) in the environment has been studied, and microbial consortia capable of degrading these compounds have been identified .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the synthesis of 1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 1-(3,4-Dichlorophenyl)-2-oxo-1-ethanone.

    Reduction: 1-(3,4-Dichlorophenyl)-2-hydroxyethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 3,4-Dichlorophenylhydrazine hydrochloride
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Comparison: 1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone is unique due to its specific structural features, which confer distinct reactivity and biological activity

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQBTDISCZJNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427666
Record name 1-(3,4-Dichlorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113337-38-5
Record name 1-(3,4-Dichlorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-dichlorophenyl)-2-hydroxyethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-3′,4′-dichloroacetophenone (78.0 g), sodium formate (68.0 g) and methanol (300 mL) was heated under reflux and stirred for 16 h. The reaction mixture was concentrated and poured into water (1 L). The precipitated solid was collected by filtration, washed with water and then with isopropyl ether, air-dried, and further dried under reduced pressure at 40° C. to give the title compound as crystals (25.0 g, 42%). Recrystallization from ethyl acetate-hexane gave pale-yellow prism crystals. melting point: 115-118° C.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
42%

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